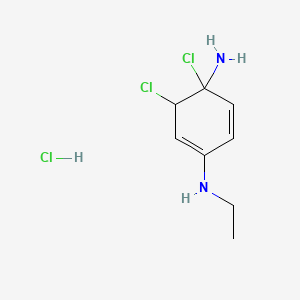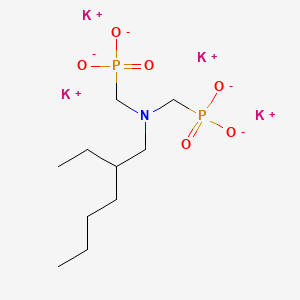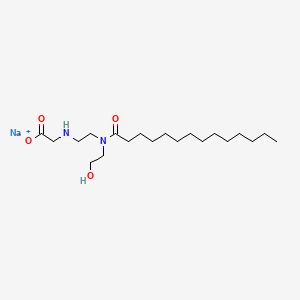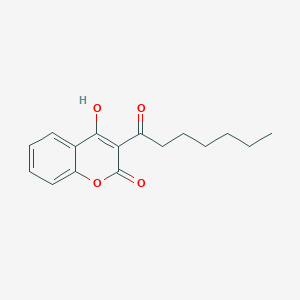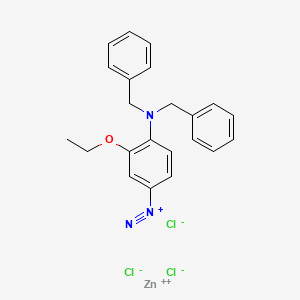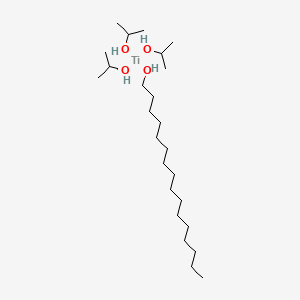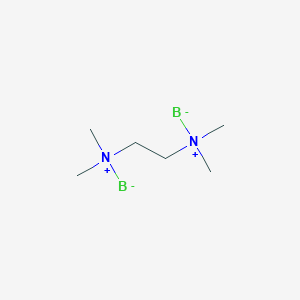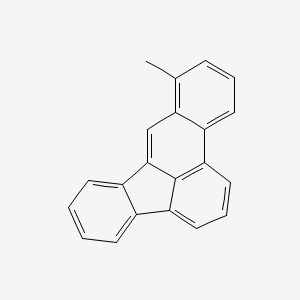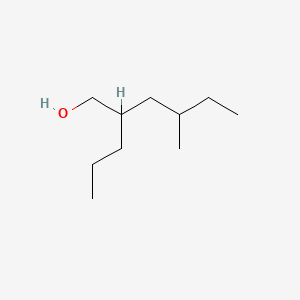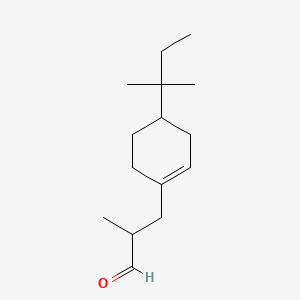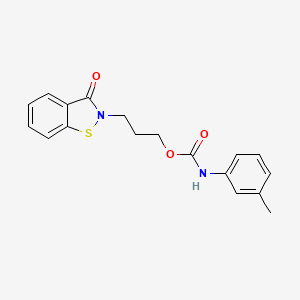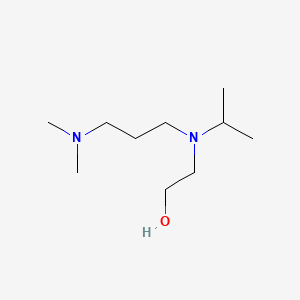
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol is a chemical compound with the molecular formula C10H24N2O and a molecular weight of 188.31 g/mol . It is an achiral molecule, meaning it does not have any stereocenters or E/Z centers . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol typically involves the reaction of 3-(dimethylamino)propylamine with isopropylamine and ethylene oxide . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
科学研究应用
2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a component in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
作用机制
The mechanism of action of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
2-((3-(Dimethylamino)propyl)amino)ethanol: This compound is similar in structure but lacks the isopropyl group.
3-(Dimethylamino)propylamine: This compound is a precursor in the synthesis of 2-((3-(Dimethylamino)propyl)(1-methylethyl)amino)ethanol.
Isopropylamine: Another precursor used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
85153-27-1 |
|---|---|
分子式 |
C10H24N2O |
分子量 |
188.31 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)propyl-propan-2-ylamino]ethanol |
InChI |
InChI=1S/C10H24N2O/c1-10(2)12(8-9-13)7-5-6-11(3)4/h10,13H,5-9H2,1-4H3 |
InChI 键 |
ZQXHBNTVWLJFAK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCCN(C)C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


